

An In-Depth Technical Guide to 4,6-Dichloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-2-phenylquinazoline

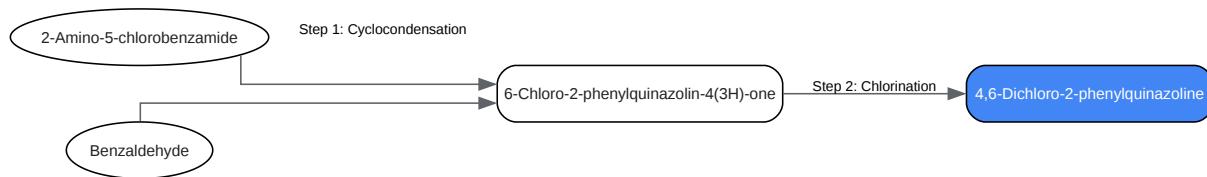
Cat. No.: B1605665

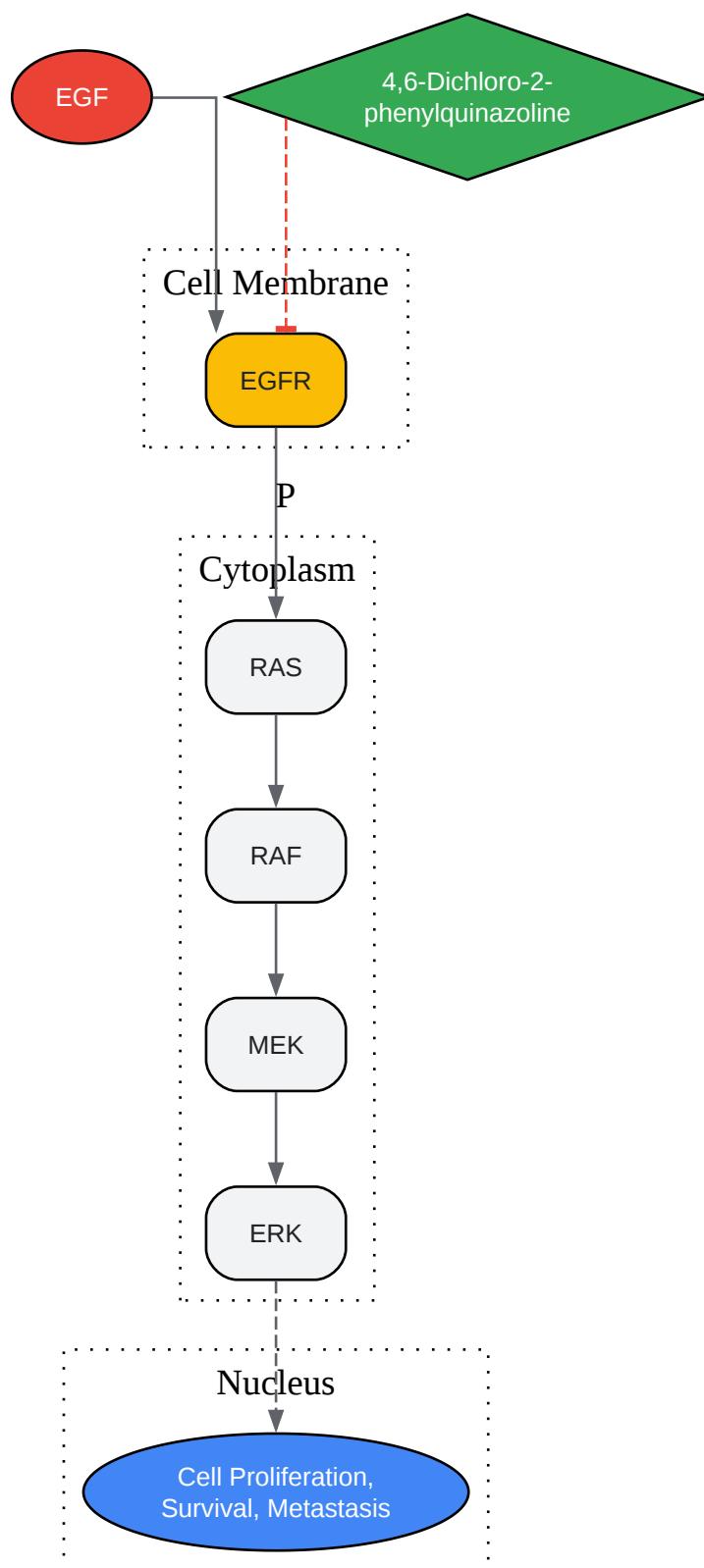
[Get Quote](#)

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form multiple hydrogen bonds allow for high-affinity interactions with a variety of biological targets. This has led to the successful development of numerous quinazoline-containing drugs, particularly in the field of oncology.^[1] ^[2]^[3]^[4] Notable examples include gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer.^[3]^[5] The versatility of the quinazoline ring system, allowing for substitution at various positions, provides a rich molecular landscape for the design of novel therapeutic agents with tailored specificities and improved pharmacological profiles.^[6]^[7] This guide focuses on a specific derivative, **4,6-dichloro-2-phenylquinazoline**, providing a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties of 4,6-Dichloro-2-phenylquinazoline


A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.


Property	Value	Source
CAS Number	54665-93-9	[8] [9]
Molecular Formula	C ₁₄ H ₈ Cl ₂ N ₂	[10]
Molecular Weight	275.14 g/mol	[11]
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	Not explicitly available	N/A
Boiling Point	Not explicitly available	N/A
Solubility	Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted)	N/A

Synthesis of 4,6-Dichloro-2-phenylquinazoline: A Proposed Protocol

While a specific, detailed experimental protocol for the synthesis of **4,6-dichloro-2-phenylquinazoline** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established methods for analogous quinazoline derivatives.[\[12\]](#)[\[13\]](#) The proposed synthesis involves a two-step process starting from 2-amino-5-chlorobenzamide and benzaldehyde, culminating in the chlorination of the resulting quinazolinone intermediate.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 4,6-DICHLORO-2-PHENYL-QUINAZOLINE CAS#: 54665-93-9 [m.chemicalbook.com]
- 9. 54665-93-9|4,6-Dichloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 10. 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-Dichloro-2-phenylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605665#4-6-dichloro-2-phenylquinazoline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com